ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate
Overview
Description
Ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is a synthetic organic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with various functional groups, making it a valuable molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate typically involves multiple steps. One common method starts with the preparation of 4-methyl-7-hydroxy-2H-chromen-2-one, which is then alkylated with 4-nitrobenzyl bromide in the presence of a base such as potassium carbonate in dry acetone . The resulting intermediate is then esterified with ethyl 3-bromopropanoate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are also considered to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Coupling Reactions: The chromen-2-one core can participate in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Coupling: Boronic acids, palladium catalysts, and bases like potassium carbonate (K2CO3).
Major Products
Reduction: 4-methyl-7-[(4-aminobenzyl)oxy]-2-oxo-2H-chromen-3-yl propanoate.
Hydrolysis: 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoic acid.
Scientific Research Applications
Ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate is not fully understood. it is believed to interact with various molecular targets and pathways, similar to other coumarin derivatives. These interactions may involve inhibition of enzymes, modulation of signaling pathways, and binding to specific receptors .
Comparison with Similar Compounds
Ethyl 3-{4-methyl-7-[(4-nitrobenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate can be compared with other coumarin derivatives such as:
Warfarin: An anticoagulant used in medicine.
Dicoumarol: A naturally occurring anticoagulant.
4-Methylumbelliferone: Used in biochemical assays as a fluorescent marker.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
ethyl 3-[4-methyl-7-[(4-nitrophenyl)methoxy]-2-oxochromen-3-yl]propanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO7/c1-3-28-21(24)11-10-19-14(2)18-9-8-17(12-20(18)30-22(19)25)29-13-15-4-6-16(7-5-15)23(26)27/h4-9,12H,3,10-11,13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXDKXDHECIHOGB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C2=C(C=C(C=C2)OCC3=CC=C(C=C3)[N+](=O)[O-])OC1=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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